molecular formula C19H20N2O5 B2403869 3,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922000-42-8

3,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2403869
CAS No.: 922000-42-8
M. Wt: 356.378
InChI Key: SWJWEPBLFOKKLY-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” is a complex organic molecule. It contains several functional groups, including two methoxy groups, a benzamide group, and a tetrahydrobenzo[f][1,4]oxazepin ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The tetrahydrobenzo[f][1,4]oxazepin ring, in particular, is a seven-membered ring with one nitrogen and one oxygen atom, which could potentially result in interesting chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the methoxy groups could potentially make it more soluble in organic solvents .

Mechanism of Action

Target of Action

The primary targets of the compound “3,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” are currently unknown. This compound is a complex molecule and its interaction with biological targets requires further investigation .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. The bioavailability, which is influenced by these properties, is also unknown. These factors are crucial in determining the compound’s effectiveness as a potential therapeutic agent .

Result of Action

The molecular and cellular effects of the compound’s action are not well-understood. It is likely that the compound exerts its effects at the cellular level by interacting with its targets, leading to changes in cellular function. Specific effects would depend on the nature of the targets and the context in which they are expressed .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

3,5-dimethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-21-6-7-26-17-5-4-13(10-16(17)19(21)23)20-18(22)12-8-14(24-2)11-15(9-12)25-3/h4-5,8-11H,6-7H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJWEPBLFOKKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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